molecular formula C10H7ClF3NO3 B6604011 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid CAS No. 2825006-57-1

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid

Cat. No.: B6604011
CAS No.: 2825006-57-1
M. Wt: 281.61 g/mol
InChI Key: HXSSRJOCQOBGRW-UHFFFAOYSA-N
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Description

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetamido group and a trifluoromethyl group attached to a benzoic acid core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide and 4-(trifluoromethyl)benzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Common reagents include acetic anhydride and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and amides, depending on the specific reaction pathway.

Scientific Research Applications

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroacetamido)benzoic acid
  • 3-(2-chloroacetamido)benzoic acid
  • 5-(2-chloroacetamido)-2-fluorobenzoic acid

Uniqueness

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the chloroacetamido and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSSRJOCQOBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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